2-[4-(2,5-Dimethoxyphenyl)-2-(2-ethoxyanilino)-1,3-thiazol-5-yl]acetic acid
Overview
Description
2-[4-(2,5-Dimethoxyphenyl)-2-(2-ethoxyanilino)-1,3-thiazol-5-yl]acetic acid is a complex organic compound that features a thiazole ring, a dimethoxyphenyl group, and an ethoxyanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-Dimethoxyphenyl)-2-(2-ethoxyanilino)-1,3-thiazol-5-yl]acetic acid typically involves multiple steps, starting from readily available precursors
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 2,5-dimethoxybenzoyl chloride.
Introduction of Ethoxyanilino Group: The ethoxyanilino group can be introduced by reacting the intermediate with 2-ethoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,5-Dimethoxyphenyl)-2-(2-ethoxyanilino)-1,3-thiazol-5-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-[4-(2,5-Dimethoxyphenyl)-2-(2-ethoxyanilino)-1,3-thiazol-5-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2,5-Dimethoxyphenyl)-2-(2-ethoxyanilino)-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,4-Dimethoxyphenyl)-2-(2-ethoxyanilino)-1,3-thiazol-5-yl]acetic acid
- 2-[4-(2,3-Dimethoxyphenyl)-2-(2-ethoxyanilino)-1,3-thiazol-5-yl]acetic acid
- 2-[4-(2,5-Dimethoxyphenyl)-2-(2-methoxyanilino)-1,3-thiazol-5-yl]acetic acid
Uniqueness
2-[4-(2,5-Dimethoxyphenyl)-2-(2-ethoxyanilino)-1,3-thiazol-5-yl]acetic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both the dimethoxyphenyl and ethoxyanilino groups, along with the thiazole ring, allows for a wide range of interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[4-(2,5-dimethoxyphenyl)-2-(2-ethoxyanilino)-1,3-thiazol-5-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-4-28-17-8-6-5-7-15(17)22-21-23-20(18(29-21)12-19(24)25)14-11-13(26-2)9-10-16(14)27-3/h5-11H,4,12H2,1-3H3,(H,22,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNVSINYAAIWFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=C(S2)CC(=O)O)C3=C(C=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.